1-(3-Chloro-2-methylphenyl)urea
Overview
Description
1-(3-Chloro-2-methylphenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, which is further connected to a urea moiety
Mechanism of Action
Target of Action
The primary target of 1-(3-Chloro-2-methylphenyl)urea is the enzyme urease . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .
Mode of Action
The compound interacts with urease, inhibiting its activity. The inhibitory activity IC50 was found in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM as compared to the standard thiourea (IC50 = 4.7455 ± 0.0545 μM) . This suggests that this compound is a potent anti-urease inhibitor .
Result of Action
The result of the action of this compound is the inhibition of urease, which can prevent the formation of kidney stones and other health complications associated with excessive urease activity .
Biochemical Analysis
Biochemical Properties
1-(3-Chloro-2-methylphenyl)urea plays a significant role in biochemical reactions, particularly as an inhibitor of the urease enzyme. Urease is an amidohydrolase enzyme responsible for hydrolyzing urea into ammonia and carbon dioxide. Inhibition of urease by this compound has been shown to prevent the formation of kidney stones and other related morbidities . The compound interacts with the active site of the urease enzyme, forming hydrogen bonds and other non-covalent interactions that inhibit its activity .
Cellular Effects
This compound has been observed to affect various cellular processes. It influences cell signaling pathways by inhibiting the activity of urease, which in turn affects the cellular metabolism of urea. This inhibition can lead to changes in gene expression and cellular metabolism, particularly in cells that rely on urease activity for their metabolic processes . Additionally, the compound has been shown to have cytotoxic effects on certain cell types, leading to cell death at higher concentrations .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of the urease enzyme. This binding is facilitated by hydrogen bonds and other non-covalent interactions between the compound and the amino acid residues in the active site . The inhibition of urease activity by this compound prevents the hydrolysis of urea, leading to a decrease in ammonia production and subsequent metabolic effects . Additionally, the compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of urease inhibition and its downstream metabolic effects
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits urease activity without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to urea metabolism. The compound inhibits urease, which is a key enzyme in the hydrolysis of urea . This inhibition affects the overall metabolic flux of urea and can lead to changes in the levels of metabolites such as ammonia and carbon dioxide . Additionally, the compound may interact with other enzymes and cofactors involved in related metabolic pathways, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound is likely to be transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . Additionally, the localization of the compound within the cell can influence its activity and interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-methylphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-methylaniline with an isocyanate derivative. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, and is carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-2-methylphenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted urea derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research has explored its potential use in developing pharmaceuticals due to its biological activity.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
- 1-(3-Chloro-4-methylphenyl)urea
- 1-(3-Chloro-2-ethylphenyl)urea
- 1-(3-Chloro-2-methoxyphenyl)urea
Comparison: 1-(3-Chloro-2-methylphenyl)urea is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and biological activity compared to similar compounds. For example, the presence of a methyl group at the 2-position may enhance its binding affinity to certain enzymes, making it a more potent inhibitor .
Properties
IUPAC Name |
(3-chloro-2-methylphenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(9)3-2-4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRTWKLFJILMSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460122 | |
Record name | 1-(3-chloro-2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98490-67-6 | |
Record name | 1-(3-chloro-2-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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